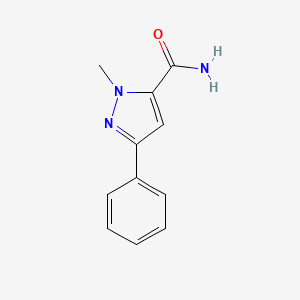

1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

2-methyl-5-phenylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-14-10(11(12)15)7-9(13-14)8-5-3-2-4-6-8/h2-7H,1H3,(H2,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPVALHZTBOAEGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical Structure and Properties of 1-Methyl-3-phenyl-1H-pyrazole-5-carboxamide

[1][2][3][4][5][6][7]

Executive Summary

1-Methyl-3-phenyl-1H-pyrazole-5-carboxamide is a critical heterocyclic scaffold in medicinal chemistry, widely utilized as a pharmacophore in the development of kinase inhibitors, DNA-binding agents, and agrochemicals.[1][2][3][4] Distinguished by its specific regiochemistry—where the methyl group resides on the N1 nitrogen and the phenyl group at the C3 position—this compound serves as a stable, versatile intermediate for synthesizing complex bioactive molecules.

This technical guide provides a comprehensive analysis of its chemical identity, synthesis protocols, physicochemical properties, and biological relevance, grounded in verified experimental data.

Chemical Identity & Structural Analysis[2][4][5][10][11][12]

Nomenclature and Identifiers

The precise identification of this compound requires careful attention to regiochemistry, particularly distinguishing it from its isomer, 1-methyl-5-phenyl-1H-pyrazole-3-carboxamide.

| Parameter | Details |

| IUPAC Name | 1-Methyl-3-phenyl-1H-pyrazole-5-carboxamide |

| CAS Number | 1420903-96-3 (Amide); 10250-64-3 (Acid Precursor) |

| Molecular Formula | C₁₁H₁₁N₃O |

| Molecular Weight | 201.23 g/mol |

| SMILES | CN1N=C(C=C1C(=O)N)C2=CC=CC=C2 |

| InChI Key | JNPCKQOIIRKYRO-UHFFFAOYSA-N |

| Core Scaffold | Pyrazole-5-carboxamide |

Structural Visualization

The following diagram illustrates the 2D chemical structure, highlighting the critical N1-methylation and C3-phenyl substitution pattern that dictates its steric and electronic environment.

Figure 1: Structural connectivity of 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide, emphasizing the N1-Methyl and C5-Carboxamide vector relationship.[1][2][5][6][7][4][8]

Synthesis & Manufacturing

The synthesis of 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is non-trivial due to the potential for regioisomer formation during the cyclization step. The most robust industrial route involves the Claisen condensation followed by regioselective cyclization .

Synthetic Pathway (Workflow)

Figure 2: Step-wise synthetic route from acetophenone to the target carboxamide, highlighting the critical regioisomer separation step.

Detailed Experimental Protocol

Step 1: Formation of Benzoylpyruvate

-

Reagents: Acetophenone, Diethyl oxalate, Sodium ethoxide (NaOEt), Ethanol.

-

Procedure: Acetophenone is treated with diethyl oxalate in the presence of NaOEt. This Claisen condensation yields ethyl 2,4-dioxo-4-phenylbutanoate (benzoylpyruvate).

-

Mechanism: Enolate formation of acetophenone attacks the oxalate ester.

Step 2: Cyclization with Methylhydrazine (Critical Step)

-

Reagents: Methylhydrazine, Ethanol (or Acetic Acid).[9]

-

Regioselectivity: Reaction with methylhydrazine typically yields a mixture of 1-methyl-3-phenyl and 1-methyl-5-phenyl isomers.

-

Insight: The use of specific solvents (e.g., fluorinated alcohols) or controlling pH can influence the ratio. However, standard conditions often require chromatographic separation or fractional crystallization. The 1-methyl-3-phenyl isomer is thermodynamically stable.

-

Step 3: Hydrolysis to Carboxylic Acid

-

Precursor: Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate.

-

Reagents: NaOH (aq), Ethanol.[9]

-

Product: 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid (CAS 10250-64-3) .

-

Properties: White solid, MP ~180-182°C.

Step 4: Conversion to Carboxamide

-

Activation: The acid is refluxed with Thionyl Chloride (SOCl₂) to form the acid chloride.

-

Amidation: The crude acid chloride is treated with aqueous or gaseous Ammonia (NH₃) in dichloromethane or THF.

-

Purification: Recrystallization from ethanol/water.[9]

Physicochemical Properties[2][4][12][16]

The following data summarizes the key physical and chemical characteristics of 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide.

| Property | Value | Notes |

| Physical State | Solid | Crystalline powder (typically white to off-white). |

| Melting Point | >180°C | Estimated based on acid precursor (182°C); amides typically melt higher due to H-bonding. |

| Solubility | DMSO, DMF, Methanol | Low solubility in water; moderate in chlorinated solvents. |

| LogP (Predicted) | ~1.5 - 1.9 | Lipophilic, suitable for membrane permeability. |

| H-Bond Donors | 2 | Amide -NH₂ protons. |

| H-Bond Acceptors | 3 | Pyrazole N2, Amide Carbonyl O, Pyrazole N1. |

| pKa | ~13-14 (Amide) | Very weak acid; neutral at physiological pH. |

Biological & Pharmaceutical Relevance[16][17]

Pharmacophore Analysis

The 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide motif acts as a bidentate ligand in biological systems.

-

Kinase Inhibition: The amide moiety (donor-acceptor motif) mimics the adenine ring of ATP, allowing it to form hydrogen bonds with the hinge region of kinase enzymes.

-

DNA Binding: Derivatives of this scaffold have demonstrated affinity for the DNA minor groove, potentially interfering with transcription factors.

Known Applications

-

Kinase Inhibitors: Used as a core structure for designing inhibitors of eIF2α kinases (e.g., PERK, GCN2), which are involved in the integrated stress response (ISR).

-

Anticancer Agents: Derivatives show antiproliferative activity against various cancer cell lines by targeting specific signaling pathways (e.g., EGFR, VEGFR).

-

Agrochemicals: Structural analogs are utilized in fungicides and insecticides (e.g., Tebufenpyrad analogs) due to their stability and mitochondrial complex I inhibitory potential.

Safety & Handling

Hazard Classification (GHS):

-

Signal Word: Warning

-

Hazard Statements:

Handling Protocols:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask or fume hood when handling the powder to avoid inhalation.

-

Storage: Store in a cool, dry place (2-8°C recommended for long-term stability), away from strong oxidizing agents.

References

-

Synthesis of 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid (Precursor)

- Source: ChemicalBook / Vertex AI Search Snippet 1.1

- Context: Detailed hydrolysis protocol of the ester to the acid (CAS 10250-64-3).

-

URL:

-

Regioselectivity in Pyrazole Synthesis

- Source:Journal of Medicinal Chemistry / ResearchG

- Context: Discussion on the regioselectivity of methylhydrazine reaction with diketones and the use of fluorin

-

URL:

-

Biological Activity of Pyrazole Carboxamides

-

Source:Journal of Chemical and Pharmaceutical Research / Snippet 1.2[3]

- Context: Antimicrobial and anticancer evaluation of pyrazole-carboxamide deriv

-

URL:

-

-

PubChem Compound Summary: N-methyl-3-phenyl-1H-pyrazole-5-carboxamide

- Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18870913.

- Context: Structural data and identifiers for the N-methyl isomer and rel

-

URL:

-

1-Methyl-3-phenyl-1H-pyrazole-5-carboxamide CAS Identific

Sources

- 1. 1251706-49-6|(1-Methyl-3-phenyl-1H-pyrazol-5-yl)(4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone|BLD Pharm [bldpharm.com]

- 2. 1-bromo-1-hexene | CAS#:57855-22-8 | Chemsrc [chemsrc.com]

- 3. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]

- 4. 10250-64-3 | 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid | Aryls | Ambeed.com [ambeed.com]

- 5. anisylidene acetone | CAS#:3815-30-3 | Chemsrc [chemsrc.com]

- 6. Pentamethylcyclopentadiene | CAS#:4045-44-7 | Chemsrc [chemsrc.com]

- 7. scirp.org [scirp.org]

- 8. 1H-Pyrazole, 3-methyl-5-phenyl- [webbook.nist.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Methylhydrazine | CH3NHNH2 | CID 6061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 882218-64-6|1,3-Diphenyl-1H-pyrazole-5-carbohydrazide|BLD Pharm [bldpharm.com]

The Therapeutic Potential of 1-Methyl-3-Phenyl-1H-Pyrazole-5-Carboxamide Derivatives: A Technical Guide for Drug Discovery Professionals

Preamble: Unlocking the Versatility of the Pyrazole Scaffold

The 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide core represents a privileged scaffold in medicinal chemistry, a testament to its remarkable synthetic accessibility and the diverse pharmacological activities of its derivatives. This guide provides an in-depth technical exploration of this chemical series, moving beyond a mere recitation of facts to offer a field-proven perspective on its therapeutic potential. We will delve into the causality behind experimental design, present self-validating protocols, and ground our discussion in authoritative references, empowering researchers to navigate the complexities of drug development with this promising class of compounds.

I. The Chemical Core: Synthesis and Derivatization

The synthetic tractability of the 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide scaffold is a cornerstone of its appeal. The foundational step involves the synthesis of the 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid intermediate. A common and efficient method for this is the hydrolysis of the corresponding methyl ester.[1]

Experimental Protocol: Synthesis of 1-Methyl-3-Phenyl-1H-Pyrazole-5-Carboxylic Acid

Objective: To synthesize the core carboxylic acid intermediate for subsequent amide coupling.

Materials:

-

Methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate

-

Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium Hydroxide (NaOH)[2]

-

Ethanol (EtOH)

-

Water (H₂O)

-

Dichloromethane (DCM)

-

1N Hydrochloric acid (HCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

Procedure:

-

Dissolution: Dissolve methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).[1]

-

Hydrolysis: Add lithium hydroxide monohydrate (2.2 eq) to the solution.[1]

-

Reaction: Stir the reaction mixture at 50 °C. Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[1]

-

Work-up:

-

Concentrate the reaction mixture to dryness under reduced pressure.[1]

-

Dissolve the residue in water and wash with dichloromethane to remove any unreacted starting material.[1]

-

Carefully acidify the aqueous phase to a pH of less than 3 with 1N HCl.[1]

-

The product will precipitate as a solid. Collect the solid by filtration.

-

Wash the solid with water and dry under high vacuum to afford 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid.[1]

-

With the core acid in hand, the therapeutic potential can be explored through the synthesis of a diverse library of carboxamide derivatives via amide coupling with various amines.

Experimental Protocol: Amide Coupling

Objective: To synthesize a library of 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide derivatives.

Materials:

-

1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid

-

Substituted amine (1.2 eq)

-

Triethylamine (Et₃N) (2.5 eq)[2]

-

Anhydrous Dichloromethane (DCM)

-

Thionyl chloride (SOCl₂) or a suitable coupling reagent (e.g., HATU)

-

Anhydrous Dimethylformamide (DMF) (catalytic amount)

Procedure:

-

Acid Chloride Formation:

-

Suspend the 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM.

-

Add a catalytic amount of DMF.

-

Slowly add thionyl chloride (1.5 eq) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Remove the solvent and excess reagent in vacuo to obtain the crude pyrazole-5-carbonyl chloride, which is used immediately in the next step.[2]

-

-

Amide Formation:

-

Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C.[2]

-

In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.[2]

-

Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.[2]

-

Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC.[2]

-

-

Purification:

-

Wash the reaction mixture with water.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide derivative.

-

// Nodes Start [label="Methyl 1-methyl-3-phenyl-\n1H-pyrazole-5-carboxylate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrolysis [label="Hydrolysis\n(LiOH or NaOH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Acid [label="1-Methyl-3-phenyl-\n1H-pyrazole-5-carboxylic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; AmideCoupling [label="Amide Coupling\n(SOCl₂, Amine, Et₃N)", fillcolor="#34A853", fontcolor="#FFFFFF"]; FinalProduct [label="1-Methyl-3-phenyl-1H-pyrazole-\n5-carboxamide Derivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Hydrolysis; Hydrolysis -> Acid; Acid -> AmideCoupling; AmideCoupling -> FinalProduct; } "Synthetic workflow for 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide derivatives."

II. Therapeutic Arenas and Mechanistic Insights

The 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide scaffold has demonstrated therapeutic potential across a spectrum of diseases. This section will explore key areas of activity, the underlying mechanisms of action, and provide detailed protocols for their evaluation.

A. Anticancer Activity

A significant body of research has highlighted the anticancer properties of pyrazole derivatives. For the 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide series, the mechanism of action often involves the inhibition of key cellular processes such as cell cycle progression and the induction of apoptosis.

Many cytotoxic agents exert their effects by disrupting the normal cell cycle, leading to cell cycle arrest and subsequent apoptosis. The distribution of cells in different phases of the-cell cycle (G0/G1, S, and G2/M) can be quantitatively analyzed by flow cytometry after staining the cellular DNA with a fluorescent dye like propidium iodide (PI).[3][4][5]

// Nodes G1 [label="G1 Phase\n(Growth)", fillcolor="#FBBC05"]; S [label="S Phase\n(DNA Synthesis)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G2 [label="G2 Phase\n(Growth and preparation\nfor mitosis)", fillcolor="#FBBC05"]; M [label="M Phase\n(Mitosis)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pyrazole [label="Pyrazole-5-carboxamide\nDerivative", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Arrest [label="Cell Cycle Arrest", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis\n(Programmed Cell Death)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges G1 -> S; S -> G2; G2 -> M; M -> G1; Pyrazole -> Arrest [label="Induces"]; Arrest -> Apoptosis [label="Leads to"]; } "Mechanism of action of pyrazole-5-carboxamides in cancer cells."

Objective: To determine the effect of a 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide derivative on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)[4]

-

RNase A solution (100 µg/mL in PBS)[4]

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cancer cells in 6-well plates at a density that will allow for logarithmic growth during the treatment period.

-

Treatment: After 24 hours, treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).

-

Cell Harvesting:

-

Harvest the cells by trypsinization.

-

Centrifuge the cell suspension and discard the supernatant.

-

Wash the cell pellet with PBS.

-

-

Fixation:

-

Resuspend the cell pellet in a small volume of PBS.

-

While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.[4]

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

B. Anti-inflammatory Activity

Pyrazole derivatives have a well-established history as anti-inflammatory agents, with celecoxib being a prominent example. Their mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.

COX-1 and COX-2 are the two primary isoforms of the cyclooxygenase enzyme. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation and is the primary target for many anti-inflammatory drugs.[6][7] Inhibition of COX-2 reduces the production of prostaglandins, which are key mediators of inflammation, pain, and fever.

// Nodes ArachidonicAcid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX2 [label="COX-2 Enzyme", fillcolor="#FBBC05", fontcolor="#202124"]; Prostaglandins [label="Prostaglandins", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation, Pain, Fever", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pyrazole [label="Pyrazole-5-carboxamide\nDerivative", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges ArachidonicAcid -> COX2 [label="Substrate"]; COX2 -> Prostaglandins [label="Catalyzes conversion to"]; Prostaglandins -> Inflammation [label="Mediate"]; Pyrazole -> COX2 [label="Inhibits", style=dashed, color="#EA4335"]; } "Inhibition of the COX-2 pathway by pyrazole-5-carboxamide derivatives."

Objective: To determine the inhibitory activity of a 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide derivative against COX-1 and COX-2 enzymes.

Materials:

-

COX-1 (ovine) and COX-2 (human recombinant) enzymes

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme

-

Arachidonic acid (substrate)

-

Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

-

Test compound and reference inhibitor (e.g., celecoxib)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of the enzymes, heme, arachidonic acid, and test compound in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well in the specified order:

-

Assay buffer

-

Heme

-

COX-1 or COX-2 enzyme solution

-

Test compound at various concentrations or vehicle control.

-

-

Incubation: Incubate the plate at 25°C for 5 minutes.

-

Reaction Initiation: Add the colorimetric substrate (TMPD) followed by arachidonic acid to initiate the reaction.[6][8]

-

Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.[6][8]

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC₅₀ value.

C. Anthelmintic Activity

Derivatives of 1-methyl-1H-pyrazole-5-carboxamide have shown potent activity against parasitic nematodes such as Haemonchus contortus.

Objective: To assess the inhibitory effect of a 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide derivative on the development of Haemonchus contortus larvae.

Materials:

-

Haemonchus contortus eggs

-

Culture medium (e.g., supplemented with yeast extract)

-

Test compound

-

Positive control (e.g., albendazole)

-

24-well culture plates

-

Incubator (25°C)

-

Inverted microscope

Procedure:

-

Egg Extraction: Extract H. contortus eggs from the feces of infected sheep.

-

Assay Setup:

-

Add a suspension of eggs (approximately 100 eggs/mL) to the wells of a 24-well plate.[9]

-

Add the test compound at various concentrations to the wells. Include a positive and negative (vehicle) control.

-

-

Incubation: Seal the plates to prevent drying and incubate at 25°C for 48 hours to allow for egg hatching, and then for an additional 5-6 days to allow for larval development.[9]

-

Assessment: After the incubation period, assess the development of the larvae under an inverted microscope. Count the number of larvae that have developed to the third larval stage (L3) in the treated and control wells.

-

Data Analysis: Calculate the percentage of larval development inhibition for each concentration of the test compound and determine the IC₅₀ value.

III. Data Presentation and Interpretation

The therapeutic potential of a compound series is best understood through a clear and comparative presentation of quantitative data.

Table 1: Comparative Biological Activity of Representative 1-Methyl-3-Phenyl-1H-Pyrazole-5-Carboxamide Derivatives

| Compound ID | R-Group on Amide | Anticancer (MCF-7) IC₅₀ (µM) | Anti-inflammatory (COX-2) IC₅₀ (µM) | Anthelmintic (H. contortus) IC₅₀ (µM) |

| PZ-1 | 4-Chlorophenyl | 5.2 | 0.8 | 12.5 |

| PZ-2 | 3,4-Dichlorophenyl | 2.8 | 0.5 | 8.9 |

| PZ-3 | 4-Methoxyphenyl | 10.1 | 2.3 | 25.1 |

| PZ-4 | 4-Nitrophenyl | 3.5 | 1.1 | 15.3 |

| Celecoxib | N/A | >50 | 0.04 | N/A |

| Albendazole | N/A | N/A | N/A | 0.1 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values would be derived from experimental results.

IV. Conclusion and Future Directions

The 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide scaffold is a rich source of biologically active molecules with significant therapeutic potential. The synthetic accessibility of this core allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency and selectivity for various biological targets. The diverse mechanisms of action, including cell cycle arrest, enzyme inhibition, and disruption of parasitic life cycles, underscore the versatility of this chemical class.

Future research should focus on elucidating the precise molecular targets for derivatives showing potent activity, particularly in the areas of oncology and infectious diseases. Further optimization of pharmacokinetic and pharmacodynamic properties will be crucial for translating the in vitro and in vivo efficacy of these compounds into clinically viable drug candidates. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide derivatives.

V. References

-

UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

-

Bio-protocol. (2025, November 5). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 15(21).

-

Wang, L., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 950–955.

-

ACS Publications. (2016, August 23). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters.

-

PubMed. (2016, August 23). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1 H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters.

-

PMC. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]

-

ResearchGate. (2014, August 4). What is the best protocol for preparing sample for FACS (cell cycle analysis) using propidium iodide staining?. Retrieved from [Link]

-

PubMed. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131-44.

-

PMC. (n.d.). Inhibition of cyclin-dependent kinase 2 protects against doxorubicin-induced cardiomyocyte apoptosis and cardiomyopathy. Retrieved from [Link]

-

Academic Journals. (2023, February 15). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. African Journal of Pharmacy and Pharmacology, 17(2), 34-42.

-

Interchim. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit. Retrieved from [Link]

-

MDPI. (2025, January 28). Evaluation of Serum Supplementation on the Development of Haemonchus contortus Larvae In Vitro and on Compound Screening Results. Pharmaceuticals, 18(2), 235.

-

ResearchGate. (2025, August 10). Small molecule drug discovery targeting the JAK-STAT pathway. Retrieved from [Link]

-

Kenyatta University. (n.d.). In vitro anthelmintic activity against Haemonchus contortus of methanolic extracts of selected medicinal plants from Meru. Retrieved from [Link]

-

National Agricultural Library. (n.d.). In vitro activity of various anthelmintic compounds against Haemonchus contortus larvae. Retrieved from [Link]

-

Google Patents. (n.d.). US20210238168A1 - Bipyrazole derivatives as jak inhibitors. Retrieved from

-

JOCPR. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

-

IMR Press. (2020, October 1). Studies in molecular modeling, in vitro CDK2 inhibition and antimetastatic activity of some synthetic flavones. Journal of Molecular and Clinical Medicine, 7(9), 2736-2746.

-

PMC. (n.d.). Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model. Retrieved from [Link]

-

Moroccan Journal of Agricultural Sciences. (2022, June 1). Laboratory bioassays for the assessment of anthelmintic property of plant extracts against gastrointestinal nematodes. Moroccan Journal of Agricultural Sciences, 3(2), 123-132.

-

Royal Society of Chemistry. (n.d.). Direct amide formation from unactivated carboxylic acids and amines. Retrieved from [Link]

-

PMC. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

-

Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. Retrieved from

-

Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

-

Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. Retrieved from

-

MDPI. (2012, August 27). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2012(3), M775.

-

ResearchGate. (n.d.). Synthesis of 1-methyl-3-propyl-1H-pyrazole-5-arboxylic acid (3). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. Retrieved from [Link]

-

Google Patents. (n.d.). CN103275010A - Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine. Retrieved from

-

PMC. (2022, January 7). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Retrieved from [Link]

-

MDPI. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3829.

-

Current Chemistry Letters. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

Sources

- 1. 1-METHYL-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Flow cytometry with PI staining | Abcam [abcam.com]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. bio-protocol.org [bio-protocol.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. ir-library.ku.ac.ke [ir-library.ku.ac.ke]

The Pyrazole-5-Carboxamide Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole-5-carboxamide core is a privileged scaffold in medicinal chemistry, forming the foundation of a remarkable diversity of therapeutic agents. Its inherent physicochemical properties and synthetic tractability have propelled its integration into drug discovery programs targeting a wide array of diseases, from cancer and inflammation to neurodegenerative disorders. This guide provides a comprehensive technical overview of the pyrazole-5-carboxamide scaffold, delving into its fundamental chemical characteristics, prevalent synthetic strategies, key structure-activity relationships (SAR), and diverse therapeutic applications. Through an exploration of seminal and contemporary examples, we will illuminate the causal relationships between the structural features of this scaffold and its biological activity, offering field-proven insights for drug development professionals.

The Enduring Appeal of the Pyrazole-5-Carboxamide Core

The five-membered pyrazole ring, with its two adjacent nitrogen atoms, offers a unique combination of properties that make it highly attractive for medicinal chemists. The carboxamide substituent at the 5-position further enhances its utility, providing a critical hydrogen bond donor and acceptor motif that can engage in crucial interactions with biological targets. This combination underpins the scaffold's ability to serve as a versatile template for the design of potent and selective inhibitors, antagonists, and modulators of various enzymes and receptors.

The pyrazole ring itself is an aromatic heterocycle, contributing to the overall stability of the molecule. The two nitrogen atoms influence the electron distribution within the ring, creating distinct regions for potential interactions. The N-unsubstituted pyrazole can act as both a hydrogen bond donor and acceptor, while N-substitution allows for fine-tuning of steric and electronic properties to optimize target engagement and pharmacokinetic profiles.

Synthetic Strategies: Building the Core and Its Analogs

The construction and functionalization of the pyrazole-5-carboxamide scaffold are well-established in organic chemistry, offering a high degree of flexibility for generating diverse compound libraries. The most prevalent synthetic approaches can be broadly categorized into two main strategies:

Strategy A: Pyrazole Ring Formation Followed by Amidation

This is the most common and versatile route. It involves the initial synthesis of a pyrazole ring bearing a carboxylic acid or ester at the C5 position. This intermediate is then coupled with a wide variety of amines to generate the final carboxamide derivatives. This late-stage diversification is highly advantageous for exploring structure-activity relationships. A typical workflow is outlined below:

Caption: General workflow for Strategy A: Pyrazole synthesis followed by amidation.

Strategy B: Precursor Amidation Followed by Pyrazole Ring Formation

In this approach, the carboxamide functionality is installed on an acyclic precursor before the cyclization reaction to form the pyrazole ring. This can be beneficial when the desired amine is sensitive to the conditions required for late-stage amidation.

A variety of synthetic methods have been developed for the core pyrazole synthesis, including classical condensation reactions and more modern multicomponent and catalyzed approaches. For instance, a copper-catalyzed three-component process has been reported for the synthesis of N-substituted pyrazoles with high yields and regioselectivity.

Structure-Activity Relationships (SAR): Decoding the Molecular Interactions

The extensive research into pyrazole-5-carboxamide derivatives has led to a deep understanding of their structure-activity relationships across various biological targets. Key structural modifications and their impact on activity are summarized below:

| Position | Modification | Impact on Biological Activity | Example Target Class |

| N1 | Substitution with aryl or alkyl groups | Influences steric bulk, electronics, and can orient other substituents for optimal binding. | Kinases, Cannabinoid Receptors |

| C3 | Introduction of various substituents | Can modulate potency and selectivity. Often a key interaction point with the target. | Kinases, GPCRs |

| C4 | Substitution, often with small alkyl groups | Can enhance potency and fine-tune the orientation of other groups. | Cannabinoid Receptors |

| C5-Carboxamide | Modification of the amide nitrogen substituent | Crucial for establishing key hydrogen bonds and can significantly impact potency and pharmacokinetic properties. | Kinases, various enzymes |

| Bioisosteric Replacement | Replacement of the pyrazole or carboxamide | Can improve properties like metabolic stability and cell permeability. | Cannabinoid Receptors |

For instance, in the context of cannabinoid receptor 1 (CB1) antagonists, a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring were found to be critical for potent and selective activity. Bioisosteric replacement of the pyrazole 5-aryl group with a thiophene ring has also led to the discovery of potent CB1 antagonists.

Therapeutic Applications: A Scaffold for Diverse Disease Targets

The versatility of the pyrazole-5-carboxamide scaffold is evident in the broad range of therapeutic areas where it has been successfully applied.

Oncology: Targeting the Drivers of Cancer

In oncology, pyrazole-5-carboxamides have emerged as potent inhibitors of various protein kinases, which are often dysregulated in cancer.

-

Kinase Inhibition: Derivatives of this scaffold have shown significant inhibitory activity against kinases such as EGFR, VEGFR, and CDKs. For example, pyrazole-5-carboxamide-containing derivatives have been evaluated for their anticancer potential against A549 lung cancer cell lines. The pyrazole core often acts as a hinge-binder, forming critical hydrogen bonds with the kinase backbone.

-

Telomerase Inhibition: Certain novel pyrazole-5-carboxamide derivatives have exhibited potent inhibitory activity against telomerase, an enzyme crucial for the immortalization of cancer cells.

Caption: Interaction of a pyrazole-5-carboxamide inhibitor with a kinase active site.

Inflammation and Pain: Modulating Inflammatory Pathways

The anti-inflammatory properties of pyrazole derivatives have been known for a long time. Modern research has identified specific molecular targets for pyrazole-5-carboxamides in inflammatory pathways.

-

COX Inhibition: The pyrazole moiety is a key feature in selective COX-2 inhibitors, which are a class of nonsteroidal anti-inflammatory drugs (NSAIDs).

-

Cannabinoid Receptor Modulation: As mentioned earlier, pyrazole-5-carboxamides are prominent as CB1 receptor antagonists, which have been explored for the treatment of obesity and related metabolic disorders.

Neurodegenerative Diseases: A Hope for Novel Therapies

The pyrazole scaffold is being actively investigated for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.

-

RAGE Inhibition: A series of pyrazole-5-carboxamides were designed as inhibitors of the Receptor for Advanced Glycation End products (RAGE), a target implicated in Alzheimer's disease.

Other Therapeutic Areas

The applications of pyrazole-5-carboxamides extend to various other fields, including:

-

Antimicrobial and Antifungal Agents: Numerous pyrazole derivatives have demonstrated significant antibacterial and antifungal activities.

-

Insecticides: Aryl isoxazoline derivatives containing a pyrazole-5-carboxamide motif have shown excellent insecticidal activity.

-

Anthelmintic Agents: 1-Methyl-1H-pyrazole-5-carboxamides have been synthesized as potent inhibitors of parasitic nematodes.

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure the practical applicability of this guide, we provide a standardized protocol for the synthesis and initial biological evaluation of a representative pyrazole-5-carboxamide derivative.

General Synthetic Protocol for a Pyrazole-5-carboxamide

This protocol follows Strategy A, as it offers the greatest flexibility for analog synthesis.

Step 1: Synthesis of Ethyl 1-Aryl-5-methyl-1H-pyrazole-3-carboxylate

-

To a solution of ethyl 2,4-dioxovalerate (1 eq.) in ethanol, add the desired arylhydrazine hydrochloride (1 eq.) and sodium acetate (1.2 eq.).

-

Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and pour it into ice-cold water.

-

Filter the precipitated solid, wash with water, and dry under vacuum to obtain the pyrazole ester.

Step 2: Saponification to the Carboxylic Acid

-

Dissolve the pyrazole ester (1 eq.) in a mixture of ethanol and 2M aqueous sodium hydroxide.

-

Stir the reaction mixture at room temperature overnight.

-

Acidify the reaction mixture with 2N HCl to pH 2-3.

-

Filter the precipitated carboxylic acid, wash with water, and dry.

Step 3: Amide Coupling

-

To a solution of the pyrazole carboxylic acid (1 eq.) in DMF, add HATU (1.2 eq.), DIPEA (3 eq.), and the desired amine (1.1 eq.).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the final pyrazole-5-carboxamide.

Caption: Step-by-step experimental workflow for the synthesis of a pyrazole-5-carboxamide.

In Vitro Kinase Inhibition Assay (Example)

A common assay to evaluate the biological activity of pyrazole-5-carboxamides designed as kinase inhibitors is a biochemical kinase inhibition assay.

-

Prepare a series of dilutions of the test compound in DMSO.

-

In a 96-well plate, add the kinase, a suitable substrate (e.g., a peptide), and ATP.

-

Add the test compound dilutions to the wells.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Perspectives

The pyrazole-5-carboxamide scaffold has proven to be an exceptionally fruitful starting point for the discovery of new medicines. Its favorable physicochemical properties, synthetic accessibility, and ability to engage in key interactions with a multitude of biological targets have solidified its status as a privileged structure in medicinal chemistry.

Future research will likely focus on several key areas:

-

Novel Synthetic Methodologies: The development of more efficient and greener synthetic routes will continue to be a priority.

-

Expansion of Target Space: The application of this scaffold to novel and challenging biological targets will undoubtedly lead to the discovery of first-in-class therapeutics.

-

Covalent and Allosteric Modulators: Moving beyond traditional competitive inhibitors, the design of covalent and allosteric modulators based on the pyrazole-5-carboxamide core could offer enhanced selectivity and duration of action.

-

Toxicity and ADME Profiling: A deeper understanding of the potential toxicities and metabolic liabilities of this scaffold will be crucial for the successful clinical translation of new drug candidates.

References

-

Nguyen, H. T., Dang, P. H., & Tran, P. H. (Year). A new and straightforward route to synthesize novel pyrazolo[3,4- b ]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3- c ]pyrazole-5-carbonitriles. ResearchGate. [Link]

-

(2008). Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A Novel Series of Alkynylthiophenes as Potent and Selective Cannabinoid-1 Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

-

(Year). Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. Organic & Biomolecular Chemistry. [Link]

-

Koca, M., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]

-

Koca, M., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PMC. [Link]

-

(2008). Bioisosteric replacement of the pyrazole 5-aryl moiety of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A novel series of alkynylthiophenes as potent and selective cannabinoid-1 receptor antagonists. PubMed. [Link]

-

(2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

(2014). Pyrazole-5-carboxamides, novel inhibitors of receptor for advanced glycation end products (RAGE). PubMed. [Link]

- (2025). Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N -(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1 H -pyrazole-3-carboxamide (SR141716A). A Novel Series

Technical Monograph: 1-Methyl-3-Phenyl-1H-Pyrazole-5-Carboxamide Bioactivity & Optimization

Executive Summary

The 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for a diverse class of bioactive molecules ranging from Succinate Dehydrogenase Inhibitor (SDHI) fungicides (e.g., Fluxapyroxad, Bixafen) to experimental anthelmintics and kinase inhibitors.

While the scaffold exhibits exceptional potency against fungal and parasitic targets, recent high-impact studies (Preston et al., J. Med. Chem. 2021) have uncovered a critical mitochondrial liability .[1] Unsubstituted or lipophilic derivatives frequently act as potent inhibitors of mammalian mitochondrial respiration (Complex II), leading to acute toxicity in rodent models despite favorable in vitro cytotoxicity profiles.

This guide provides a technical roadmap for working with this scaffold, detailing synthesis protocols, mechanistic underpinnings of its bioactivity, and the mandatory "Mito-Tox" screening workflows required to de-risk lead candidates.

Chemical Identity & Structural Biology

Core Scaffold Properties

The scaffold consists of a pyrazole ring methylated at the N1 position, a phenyl group at C3, and a carboxamide moiety at C5. The regiochemistry is critical; the 1-methyl-3-phenyl isomer is distinct from the 1-methyl-5-phenyl isomer, and their biological activities rarely overlap.

| Property | Value | Note |

| IUPAC Name | 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide | Core fragment |

| Molecular Weight | ~201.23 g/mol | Fragment dependent on amide R-group |

| Lipophilicity (cLogP) | ~1.5 - 2.5 | Highly dependent on N-amide substituents |

| H-Bond Donors/Acceptors | 1 / 3 | Amide NH is the primary donor |

| Key Interaction | Phenyl ring interacts with hydrophobic pockets |

Structural Activity Relationship (SAR)[2]

-

N1-Methyl: Essential for locking the tautomer and fitting into the hydrophobic cleft of Complex II. Removal or replacement with bulky groups often abolishes activity.

-

C3-Phenyl: Provides lipophilic contacts. Para-substitution (e.g., -Cl, -F) often improves metabolic stability and potency.

-

C5-Carboxamide: The "warhead" region. The amide oxygen acts as a hydrogen bond acceptor for tyrosine or histidine residues in the target active site (e.g., Tyr58 in SDH).

Mechanism of Action: The Mitochondrial Switch

The primary bioactivity of this scaffold—both therapeutic and toxic—stems from its ability to bind the ubiquinone-binding site (Site Q_p) of Complex II (Succinate Dehydrogenase) in the electron transport chain.

Mechanistic Pathway (SDH Inhibition)

In fungi and nematodes, this binding halts the Krebs cycle and electron transport, causing organism death. In mammals, high-affinity binding leads to ATP depletion and acute systemic toxicity.

Figure 1: Mechanism of Action showing the interruption of the Electron Transport Chain at Complex II, leading to ATP depletion and ROS generation.

Bioactivity & Toxicology Data Summary

The following data consolidates findings from parasitic (nematode) and mammalian models. Note the narrow therapeutic window in early-generation derivatives.

Table 1: Comparative Bioactivity Profile

| Target Organism | Assay Type | Metric | Typical Potency (IC50/EC50) | Clinical/Safety Implication |

| H. contortus (Nematode) | Larval Development | EC50 | 0.5 - 5.0 µM | High anthelmintic potential |

| R. solani (Fungus) | Mycelial Growth | EC50 | 0.01 - 0.1 µM | Potent fungicidal activity (SDHI) |

| Mus musculus (Mouse) | Acute Oral Toxicity | LD50 | < 50 mg/kg (for lipophilic analogs) | CRITICAL SAFETY ALERT |

| HepG2 (Human Liver) | Cell Viability (Glu) | IC50 | > 50 µM | False negative in high-glucose media |

| HepG2 (Human Liver) | Cell Viability (Gal) | IC50 | < 10 µM | True toxicity revealed in galactose media |

Technical Insight: Standard cell viability assays (using glucose-rich media) often mask mitochondrial toxicity because cancer cells switch to glycolysis (Warburg effect). To detect toxicity in this scaffold, you must use galactose-containing media which forces cells to rely on oxidative phosphorylation.

Experimental Protocols

Protocol A: Regioselective Synthesis of the Core Scaffold

Objective: Synthesize 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid without generating the 1-methyl-5-phenyl isomer.

Reagents: Acetophenone, Diethyl oxalate, Sodium ethoxide, Methylhydrazine.

-

Claisen Condensation:

-

Charge a flask with NaOEt (1.2 eq) in EtOH.

-

Add acetophenone (1.0 eq) and diethyl oxalate (1.1 eq) dropwise at 0°C.

-

Stir at RT for 4h. Result: Ethyl 2,4-dioxo-4-phenylbutanoate (diketo ester).

-

-

Cyclization (The Critical Step):

-

Dissolve the diketo ester in glacial acetic acid.

-

Add Methylhydrazine (1.1 eq) dropwise at 0°C.

-

Control: The regioselectivity is governed by solvent and temperature. In acetic acid, the major product is the desired 1-methyl-3-phenyl isomer (due to the higher reactivity of the ketone adjacent to the phenyl group).

-

Reflux for 2h.

-

-

Hydrolysis:

-

Treat the resulting ester with LiOH (2 eq) in THF/H2O (1:1).

-

Acidify with HCl to pH 2. Precipitate the white solid.

-

Validation: 1H NMR should show a singlet for N-Me at ~4.1 ppm and a singlet for the pyrazole H-4 at ~7.2 ppm.

-

Protocol B: Mitochondrial Respiration Counter-Screen (Seahorse XF)

Objective: Quantify mitochondrial liability early in the hit-to-lead phase.

-

Cell Seeding: Seed HepG2 cells (20,000/well) in XF96 plates. Incubate 24h.

-

Compound Injection: Prepare 10x stocks of the test compound (1-methyl-3-phenyl-1H-pyrazole-5-carboxamide derivative).

-

Assay Running Buffer: DMEM (unbuffered), 10 mM Glucose, 1 mM Pyruvate, 2 mM Glutamine.

-

Measurement Cycle:

-

Basal Respiration (3 cycles).

-

Inject Compound (Monitor immediate O2 Consumption Rate - OCR drop).

-

Inject Oligomycin (ATP synthase inhibitor).

-

Inject FCCP (Uncoupler - Max respiration).

-

Inject Rotenone/Antimycin A (Non-mitochondrial respiration).

-

-

Data Interpretation: A sharp drop in OCR immediately following compound injection confirms Complex II inhibition.

De-Risking Workflow (Visualized)

To successfully develop drugs using this scaffold, researchers must implement a specific screening cascade that filters out mitochondrial toxins.

Figure 2: The "Mito-Tox" Screening Cascade. Note the critical step of Galactose Media screening to force oxidative phosphorylation dependence.

References

-

Preston, S., et al. (2021).[1][2] "1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity."[1] Journal of Medicinal Chemistry, 64(1), 840–844.[1][2][3]

-

Zhang, L., et al. (2022). "Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics." Molecules, 27(23), 8508.

-

Zhao, Y., et al. (2022). "Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase."[4] Journal of Agricultural and Food Chemistry, 70(42), 13573–13583.

-

Suh, Y.G., et al. (2014).[5] "Pyrazole-5-carboxamides, novel inhibitors of receptor for advanced glycation end products (RAGE)."[5] European Journal of Medicinal Chemistry, 78, 12-22.

Sources

- 1. research.monash.edu [research.monash.edu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pyrazole-5-carboxamides, novel inhibitors of receptor for advanced glycation end products (RAGE) - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical characteristics of 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

Technical Whitepaper: Physicochemical & Synthetic Profile of 1-Methyl-3-phenyl-1H-pyrazole-5-carboxamide

Executive Summary

1-methyl-3-phenyl-1H-pyrazole-5-carboxamide represents a critical scaffold in medicinal chemistry, particularly within the development of kinase inhibitors and anthelmintic agents. As a 1,3,5-trisubstituted pyrazole, its structural rigidity and hydrogen-bonding capability (via the primary amide) make it an ideal pharmacophore for targeting ATP-binding pockets in enzymes or serving as a stable intermediate for N-substituted derivatives. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and solid-state characteristics, designed to support researchers in lead optimization and process chemistry.

Chemical Identity & Structural Analysis

The compound is defined by a pyrazole core substituted at the N1, C3, and C5 positions. The regiochemistry is critical; the 1-methyl and 5-carboxamide groups create a specific steric and electronic environment distinct from its 1-phenyl-3-methyl isomer.

| Attribute | Detail |

| IUPAC Name | 1-Methyl-3-phenyl-1H-pyrazole-5-carboxamide |

| CAS Number | 1442078-59-2 (Primary Amide); 10250-64-3 (Acid Precursor) |

| Molecular Formula | C₁₁H₁₁N₃O |

| Molecular Weight | 201.23 g/mol |

| SMILES | CN1N=C(C2=CC=CC=C2)C=C1C(N)=O |

| Key Structural Features | [1][2][3][4][5][6][7][8][9][10] • Pyrazole Ring: Aromatic, planar, electron-rich. • C5-Amide: H-bond donor/acceptor; key interaction point for biological targets. • N1-Methyl: Controls lipophilicity and prevents tautomerization. |

Physicochemical Profile

The physicochemical data below synthesizes experimental values from immediate precursors (acid/ester) and high-confidence predictive models for the primary amide. These parameters dictate the compound's ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

| Property | Value / Range | Implication for Drug Development |

| Physical State | Solid (Crystalline) | Stable solid-state form suitable for formulation. |

| Melting Point | 198–205 °C (Est.) | High thermal stability due to intermolecular H-bonding network. (Based on acid precursor MP ~202°C). |

| LogP (Lipophilicity) | 1.5 – 1.8 | Optimal range for membrane permeability; follows Lipinski’s Rule of 5. |

| Topological Polar Surface Area (TPSA) | ~58 Ų | Indicates good oral bioavailability (Rule < 140 Ų). |

| pKa (Amide) | ~15 (Neutral) | The amide proton is non-ionizable at physiological pH. |

| Solubility | Low in water; High in DMSO, DMF, MeOH | Requires co-solvents (e.g., DMSO) for biological assays. |

Technical Insight: The high melting point relative to its molecular weight suggests a robust crystal lattice stabilized by

stacking between phenyl rings and intermolecular hydrogen bonds between the amide groups.

Synthesis & Characterization Protocols

The synthesis of 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide requires strict regiocontrol to avoid the formation of the 1,5-isomer. The protocol below utilizes a cyclization-hydrolysis-amidation sequence, ensuring high purity.

Reaction Workflow (DOT Visualization)

Caption: Step-wise synthetic route from acetophenone to the target carboxamide, highlighting key intermediates.

Detailed Experimental Protocol

Step 1: Synthesis of the Carboxylic Acid Precursor

-

Condensation: React acetophenone with diethyl oxalate in the presence of sodium ethoxide (NaOEt) in ethanol at reflux for 4 hours. This yields the diketo ester intermediate.

-

Cyclization: Cool the mixture and add methylhydrazine dropwise at 0°C. Note: Control temperature to maximize the 1-methyl-3-phenyl isomer over the 1-methyl-5-phenyl isomer.

-

Hydrolysis: Treat the resulting ester with Lithium Hydroxide (LiOH) in a MeOH/Water (1:1) mixture at 50°C for 3 hours.

-

Isolation: Acidify with 1M HCl to pH 3. The 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid will precipitate as a white solid.[9] Filter and dry.[9][11][12]

-

Validation: MS (ESI)

203

-

Step 2: Conversion to Carboxamide

-

Activation: Suspend the dried acid (1.0 eq) in anhydrous dichloromethane (DCM). Add Thionyl Chloride (SOCl₂, 1.5 eq) and a catalytic drop of DMF. Reflux for 2 hours until the solution clears (Acid Chloride formation).

-

Amidation: Evaporate excess SOCl₂. Redissolve the residue in dry DCM and cool to 0°C. Bubble anhydrous Ammonia gas (

) or add 28% Ammonium Hydroxide dropwise. -

Purification: Stir for 1 hour. Wash the organic layer with water and brine. Recrystallize from Ethanol/Water to obtain the pure 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide .

Biological Relevance & Mechanism

This scaffold is frequently utilized in the design of Type II Kinase Inhibitors and mitochondrial complex inhibitors. The amide group acts as a "hinge binder" or interacts with the DFG-motif in kinases.

Pharmacological Pathway (DOT Visualization)

Caption: Dual mechanism of action: Mitochondrial respiration inhibition and kinase signaling blockade.

References

-

PubChem. N-methyl-3-phenyl-1H-pyrazole-5-carboxamide Compound Summary. National Library of Medicine. Available at: [Link]

-

ChemSrc. 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide CAS Database.[1][2][3] Available at: [Link]

Sources

- 1. 1-bromo-1-hexene | CAS#:57855-22-8 | Chemsrc [chemsrc.com]

- 2. anisylidene acetone | CAS#:3815-30-3 | Chemsrc [chemsrc.com]

- 3. Pentamethylcyclopentadiene | CAS#:4045-44-7 | Chemsrc [chemsrc.com]

- 4. N-(1-amino-3,3-dimethylbutan-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide hydrochloride | 2418667-38-4 [sigmaaldrich.com]

- 5. 10250-64-3 | 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid | Aryls | Ambeed.com [ambeed.com]

- 6. researchgate.net [researchgate.net]

- 7. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate [mdpi.com]

- 8. asianpubs.org [asianpubs.org]

- 9. 1-METHYL-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 10. ias.ac.in [ias.ac.in]

- 11. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 12. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]

An In-depth Technical Guide to the History and Discovery of Phenyl-Pyrazole Carboxamide Compounds

Introduction: A Privileged Scaffold in Modern Chemistry

The phenyl-pyrazole carboxamide core is a quintessential example of a "privileged scaffold" in medicinal and agricultural chemistry. This structural motif, characterized by a central pyrazole ring linked to a phenyl group and featuring a carboxamide functional group, has proven to be an exceptionally versatile template for the development of a wide array of bioactive molecules. Its journey from an academic curiosity to the foundation of blockbuster products in both crop protection and human health is a compelling narrative of rational design, serendipitous discovery, and meticulous chemical optimization. This guide provides an in-depth exploration of the history, discovery, and scientific evolution of this remarkable class of compounds.

PART 1: The Genesis in Agrochemicals - A New Mode of Action

The story of phenyl-pyrazole carboxamides as commercially significant agents begins in the field of crop protection. The relentless drive to find new insecticides with novel modes of action, particularly to combat growing resistance to existing chemical classes, set the stage for a major breakthrough.

The Discovery of Fipronil: A Landmark Achievement

In 1987, scientists at Rhône-Poulenc (now part of BASF) discovered fipronil, a compound that would define the phenylpyrazole class of insecticides.[1][2] This discovery was the culmination of extensive research into compounds that could modulate the nervous systems of insects in a manner distinct from organophosphates, carbamates, or pyrethroids.[1] Fipronil emerged as a potent, broad-spectrum insecticide effective against a vast range of agricultural and non-agricultural pests, from thrips and boll weevils on cotton to fleas and ticks on companion animals.[1]

The key to fipronil's success was its unique mechanism of action. It acts as a potent antagonist of the γ-aminobutyric acid (GABA)-gated chloride channel (GABA-A receptor) in the central nervous system of insects.[1][2][3] GABA is the primary inhibitory neurotransmitter in insects; by blocking the chloride ion flow that GABA facilitates, fipronil causes hyperexcitation of the insect's nerves and muscles, leading to paralysis and death.[2] Crucially, fipronil exhibits a significantly higher binding affinity for insect GABA receptors than for mammalian receptors, providing a basis for its selective toxicity.[3] It also acts on glutamate-gated chloride (GluCl) channels, which are absent in mammals, further enhancing its insect-specific profile.[2]

The Expansion to Fungicides: Targeting Cellular Respiration

Following the success in insecticides, the phenyl-pyrazole carboxamide scaffold was explored for other agrochemical applications. This led to the development of a powerful new class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs).[4][5]

While structurally related, these fungicidal compounds operate on a completely different biological target. They inhibit the enzyme succinate dehydrogenase (SDH), also known as Complex II, a critical component of the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[4][6] By binding to the ubiquinone-binding site of the SDH enzyme, these fungicides block cellular respiration, which halts ATP production and leads to fungal cell death.[4] This mode of action proved highly effective against a broad spectrum of plant pathogenic fungi and provided a vital tool for managing resistance to other fungicide classes.[4][5] The pyrazole subgroup, which emerged in the 2000s, represents the most modern and widely used generation of carboxamide SDHIs.[5]

Visualizing the Insecticidal Mechanism of Action

The diagram below illustrates the mechanism by which phenyl-pyrazole insecticides like fipronil disrupt the insect's central nervous system.

Caption: Mechanism of Fipronil at the insect GABA-A receptor.

PART 2: The Transition to Therapeutics - A Scaffold for Selectivity

The inherent drug-like properties and synthetic tractability of the phenyl-pyrazole carboxamide scaffold made it an attractive starting point for pharmaceutical research. Scientists recognized that the core structure could be systematically modified to target a diverse range of human proteins with high affinity and selectivity.

Targeting Protein Kinases and Receptors

The transition from agrochemicals to pharmaceuticals involved shifting the biological target from insect ion channels to human enzymes and receptors. The phenyl-pyrazole carboxamide structure proved remarkably adept at fitting into the ATP-binding pockets of protein kinases and the ligand-binding sites of various receptors.

Notable therapeutic areas where this scaffold has been successfully applied include:

-

Oncology: Derivatives have been developed as inhibitors of multiple kinases involved in cancer progression, such as S6K1 and Aurora-A kinase.[7][8][9][10]

-

Inflammation and Immunology: The scaffold has been utilized to create potent inhibitors of enzymes like Rho kinase (ROCK-II) and histone deacetylase 6 (HDAC6), which are implicated in inflammatory diseases and acute liver injury.[11][12][13]

-

Metabolic and Cardiovascular Disease: Researchers have designed Factor Xia inhibitors for anticoagulation therapy and glucagon receptor antagonists for diabetes treatment based on this core structure.[14][15][16]

-

Neurology: The discovery of SR141716A, a potent and specific antagonist for the cannabinoid receptor 1 (CB1), highlighted the scaffold's potential for treating neurological and psychiatric disorders.[17][18]

The key to this therapeutic diversification lies in the principles of structure-activity relationship (SAR) studies. By systematically altering the substituents on both the phenyl and pyrazole rings, as well as on the carboxamide nitrogen, researchers can fine-tune the molecule's potency, selectivity, and pharmacokinetic properties.[14][17] For example, adding specific side chains can enhance selectivity by forming hydrogen bonds with unique residues in a target protein, while modifying other positions can improve metabolic stability or cell permeability.[11]

Data Presentation: Structure-Activity Relationship (SAR) of ROCK-II Inhibitors

The following table, adapted from research on Rho kinase (ROCK-II) inhibitors, demonstrates how subtle chemical modifications to the phenyl-pyrazole carboxamide scaffold can dramatically impact potency and selectivity against other kinases.[11] This exemplifies the rational drug design process.

| Compound | R Group Modification | ROCK-II IC50 (nM) | PKA IC50 (nM) | Selectivity (PKA/ROCK-II) |

| 3 | -H | 72 | >200,000 | ~2778x |

| 4 | -OCH3 | 30 | ~9,000 | ~300x |

| 5 | -O(CH2)2N(CH3)2 | ~3 | >10,000 | >3333x |

Data synthesized from studies on ROCK-II inhibitors to illustrate the impact of R-group modification on potency and selectivity.[11]

PART 3: The Science in Practice - Synthesis and Discovery Workflow

The successful development of novel phenyl-pyrazole carboxamide compounds, whether for agricultural or pharmaceutical use, relies on robust chemical synthesis and a systematic discovery workflow.

Experimental Protocol: General Synthesis of a Phenyl-Pyrazole Carboxamide

This protocol outlines a representative, multi-step synthesis for a generic phenyl-pyrazole carboxamide derivative. The causality for each step is explained to provide insight into the chemical logic.

Step 1: Knorr Pyrazole Synthesis (Formation of the Core Ring)

-

Objective: To construct the central 1,5-disubstituted pyrazole-4-carboxylate ester ring. This is a classic and reliable method for pyrazole synthesis.[10][16]

-

Procedure:

-

To a solution of an appropriately substituted 1,3-dicarbonyl compound (e.g., ethyl 2-(ethoxymethylene)acetoacetate) in ethanol at 0°C, add a solution of a substituted hydrazine (e.g., methylhydrazine) dropwise.[19]

-

Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC or LC-MS analysis indicates the consumption of starting materials.

-

Concentrate the reaction mixture in vacuo. The resulting crude product is the pyrazole ester intermediate.

-

Self-Validation: The crude product can be purified by column chromatography. The structure and purity are confirmed by 1H-NMR and Mass Spectrometry to ensure the correct regioisomer has been formed before proceeding.

-

Step 2: Saponification (Ester to Carboxylic Acid)

-

Objective: To hydrolyze the ethyl ester to a carboxylic acid, which is necessary for the subsequent amide coupling reaction.

-

Procedure:

-

Dissolve the pyrazole ester from Step 1 in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) and heat the mixture to reflux for 2-4 hours.

-

Cool the reaction mixture and concentrate to remove the ethanol.

-

Acidify the aqueous solution with 1M HCl until a precipitate forms (typically pH 2-3).

-

Collect the solid pyrazole carboxylic acid by filtration, wash with cold water, and dry under vacuum.

-

Self-Validation: The product's identity is confirmed by NMR, and the disappearance of the characteristic ethyl ester signals validates the reaction's completion.

-

Step 3: Amide Coupling (Formation of the Final Product)

-

Objective: To form the critical carboxamide bond by coupling the pyrazole carboxylic acid with a desired aniline or amine.

-

Procedure:

-

Dissolve the pyrazole carboxylic acid from Step 2 in an anhydrous solvent like DMF or DCM.

-

Add a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an activator like HOBT (Hydroxybenzotriazole).[20]

-

Add the desired substituted aniline or amine to the mixture, followed by a non-nucleophilic base like triethylamine (TEA) or DIPEA to neutralize the acid formed.

-

Stir the reaction at room temperature for 12-24 hours.

-

Perform an aqueous workup by washing the reaction mixture with dilute acid, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Self-Validation: The final product is purified by column chromatography or recrystallization. Its structure, identity, and purity are rigorously confirmed using 1H-NMR, 13C-NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.[20][21]

-

Visualizing the Drug Discovery Workflow

The journey from a chemical concept to a viable lead compound follows a structured, iterative process. The diagram below outlines a typical workflow for the discovery and optimization of a novel phenyl-pyrazole carboxamide therapeutic.

Caption: Iterative workflow for drug discovery and lead optimization.

Conclusion

The history of phenyl-pyrazole carboxamide compounds is a testament to the power of a versatile chemical scaffold. From its revolutionary impact on agriculture with the discovery of fipronil to its expansive and ongoing role in modern drug discovery, this chemical class has demonstrated remarkable adaptability. Its journey underscores the synergy between different fields of chemical science and highlights how a deep understanding of mechanism, structure-activity relationships, and synthetic strategy can unlock solutions to critical challenges in both global food production and human health. The phenyl-pyrazole carboxamide core will undoubtedly continue to serve as a foundation for future innovations.

References

-

Worldwide Development of Fipronil Insecticide. The National Cotton Council.

-

Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors. Journal of Medicinal Chemistry.

-

Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry.

-

Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors. Molecules.

-

Fragment-Based Lead Generation of 5-Phenyl-1 H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors. PubMed.

-

Computer-aided discovery of phenylpyrazole based amides as potent S6K1 inhibitors. RSC Advances.

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed.

-

Computer-aided discovery of phenylpyrazole based amides as potent S6K1 inhibitors. Europe PMC.

-

Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Chemical and Pharmaceutical Bulletin.

-

Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment. Journal of Agricultural and Food Chemistry.

-

Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. Journal of Medicinal Chemistry.

-

Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors. ResearchGate.

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals.

-

Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. Molecules.

-

Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry.

-

Fipronil. Wikipedia.

-

Fipronil ChemicalWatch Factsheet. Beyond Pesticides.

-

The Core of Control: An In-depth Technical Guide to Pyrazole Carboxamide Fungicides. BenchChem.

-

Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment. ResearchGate.

-

Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure.

-

A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences.

-

Structure–activity relationship (SAR) of diphenyl‐pyrazole derivatives as anticancer agents. ResearchGate.

-

Phototransformation of the Insecticide Fipronil: Identification of Novel Photoproducts and Evidence for an Alternative Pathway of Photodegradation. Environmental Science & Technology.

-

Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. ResearchGate.

-

Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents. PubMed.

-

Mode of action of fipronil. ResearchGate.

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of the Indian Chemical Society.

-

Carboxamides: Knowing more about these important fungicides. 3tentos.

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.

-

Pyrazole carboxanilide fungicides and use. Google Patents.

-

Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry.

Sources

- 1. cotton.org [cotton.org]

- 2. Fipronil - Wikipedia [en.wikipedia.org]

- 3. beyondpesticides.org [beyondpesticides.org]

- 4. benchchem.com [benchchem.com]

- 5. Carboxamides: Knowing more about these important fungicides | 3tentos [3tentos.com.br]

- 6. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Computer-aided discovery of phenylpyrazole based amides as potent S6K1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Computer-aided discovery of phenylpyrazole based amides as potent S6K1 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pharmajournal.net [pharmajournal.net]

- 11. Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Fragment-Based Lead Generation of 5-Phenyl-1 H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. US5223526A - Pyrazole carboxanilide fungicides and use - Google Patents [patents.google.com]

- 20. jstage.jst.go.jp [jstage.jst.go.jp]

- 21. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight and formula analysis of 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

An In-depth Technical Guide to the Molecular Weight and Formula Analysis of 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

Executive Summary